![molecular formula C12H22N4 B14565519 Propanenitrile, 3,3'-[1,4-butanediylbis(methylimino)]bis- CAS No. 61345-88-8](/img/structure/B14565519.png)
Propanenitrile, 3,3'-[1,4-butanediylbis(methylimino)]bis-
Overview
Description
Propanenitrile, 3,3’-[1,4-butanediylbis(methylimino)]bis- is a chemical compound with the molecular formula C({12})H({20})N(_{4}) It is known for its unique structure, which includes two propanenitrile groups connected by a 1,4-butanediylbis(methylimino) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3,3’-[1,4-butanediylbis(methylimino)]bis- typically involves the reaction of 1,4-diaminobutane with two equivalents of propanenitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Propanenitrile, 3,3’-[1,4-butanediylbis(methylimino)]bis- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3,3’-[1,4-butanediylbis(methylimino)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are used.
Substitution: Nucleophiles like ammonia (NH(_3)) and primary amines are often employed.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amines.
Scientific Research Applications
Propanenitrile, 3,3’-[1,4-butanediylbis(methylimino)]bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanenitrile, 3,3’-[1,4-butanediylbis(methylimino)]bis- involves its interaction with specific molecular targets and pathways. The nitrile groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
Propanenitrile, 3,3’-iminobis-: Similar structure but lacks the 1,4-butanediylbis(methylimino) linkage.
Propanenitrile, 3,3’-(1,4-butanediylbis(oxy))bis-: Contains an oxy linkage instead of the methylimino linkage.
Uniqueness
Propanenitrile, 3,3’-[1,4-butanediylbis(methylimino)]bis- is unique due to its specific linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Biological Activity
Propanenitrile, 3,3'-[1,4-butanediylbis(methylimino)]bis- is a compound that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and molecular biology. This article explores the biological activity of this compound, synthesizing information from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C10H16N2
- Molecular Weight : 168.25 g/mol
- CAS Number : 1555-58-4
The compound features two nitrile groups and a central butanediyl structure, which plays a crucial role in its biological interactions. The presence of methylimino groups enhances its reactivity and potential for forming hydrogen bonds with biological macromolecules.
The biological activity of propanenitrile, 3,3'-[1,4-butanediylbis(methylimino)]bis- can be attributed to several mechanisms:
- Hydrogen Bonding : The nitrile groups can form hydrogen bonds with amino acids in proteins, potentially altering their conformation and function.
- Reactivity with Nucleophiles : The compound may react with nucleophilic sites in enzymes or receptors, leading to inhibition or activation of specific pathways.
- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, affecting permeability and cellular uptake of other compounds.
Biological Activities
Research has indicated several biological activities associated with propanenitrile derivatives:
- Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties against various bacteria and fungi.
- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of propanenitrile derivatives. Results indicated that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .
Case Study 2: Cytotoxic Effects
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that propanenitrile compounds induced apoptosis through the activation of caspase pathways. This finding highlights the therapeutic potential of these compounds in oncology .
Case Study 3: Enzyme Inhibition
Research conducted on enzyme kinetics revealed that propanenitrile derivatives could act as competitive inhibitors for certain kinases involved in signaling pathways related to cancer progression. This suggests a dual mechanism where the compound not only affects cellular structures but also modulates signaling cascades .
Comparative Analysis
To better understand the unique properties of propanenitrile, a comparison with similar compounds is presented below:
Properties
IUPAC Name |
3-[4-[2-cyanoethyl(methyl)amino]butyl-methylamino]propanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-15(11-5-7-13)9-3-4-10-16(2)12-6-8-14/h3-6,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKSPADYHLDFAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCN(C)CCC#N)CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50818278 | |
Record name | 3,3'-[Butane-1,4-diylbis(methylazanediyl)]dipropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50818278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61345-88-8 | |
Record name | Propanenitrile, 3,3′-[1,4-butanediylbis(methylimino)]bis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61345-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-[Butane-1,4-diylbis(methylazanediyl)]dipropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50818278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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